2-(isobutylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole
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Overview
Description
2-(isobutylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features an isobutylthio group, a phenyl group, and a p-tolyl group attached to the imidazole ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isobutylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(isobutylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isobutylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The phenyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified imidazole derivatives with reduced functional groups.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(isobutylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(isobutylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The isobutylthio group may play a crucial role in its binding affinity and specificity, while the phenyl and p-tolyl groups contribute to its overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-imidazole: Lacks the isobutylthio and p-tolyl groups, making it less versatile in certain applications.
5-(p-tolyl)-1H-imidazole: Similar structure but without the isobutylthio group, affecting its reactivity and binding properties.
2-(isobutylthio)-1H-imidazole: Lacks the phenyl and p-tolyl groups, resulting in different chemical and biological properties.
Uniqueness
2-(isobutylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the isobutylthio group enhances its potential for oxidation and reduction reactions, while the phenyl and p-tolyl groups provide additional sites for substitution reactions .
Properties
IUPAC Name |
5-(4-methylphenyl)-2-(2-methylpropylsulfanyl)-1-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2S/c1-15(2)14-23-20-21-13-19(17-11-9-16(3)10-12-17)22(20)18-7-5-4-6-8-18/h4-13,15H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQMJKMVMZBPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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